molecular formula C17H14BrN5O4S B2635139 N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-19-1

N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2635139
CAS No.: 868226-19-1
M. Wt: 464.29
InChI Key: JXVLOTISGRKFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a synthetic pyrimidine derivative intended for research and development applications. This compound features a complex molecular structure that incorporates a 4-aminopyrimidine core, a furan-2-carboxamide group, and a thioether linkage to a 4-bromophenyl substituent. This specific structure is characteristic of a class of compounds studied for their potential biological activities . Researchers investigating pyrimidine-based molecules may find this compound valuable, as analogs with similar scaffolds, such as those with chlorophenyl or methoxyphenyl groups, are explored in various biochemical contexts . The presence of the bromine atom on the phenyl ring is a key feature, offering a distinct electronic and steric profile that can be pivotal in structure-activity relationship (SAR) studies. This makes it a useful building block in medicinal chemistry research for the design and synthesis of novel enzyme inhibitors or other bioactive molecules . The product is supplied for laboratory research purposes only. It is strictly for non-human, non-veterinary use and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O4S/c18-9-3-5-10(6-4-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-2-1-7-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVLOTISGRKFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromophenylamine.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol reagent.

    Furan Ring Attachment: The furan ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioether groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound may exhibit interesting interactions with enzymes and proteins due to its functional groups. It could be used in studies related to enzyme inhibition or as a probe for biological assays.

Medicine

In medicine, the compound’s potential as a therapeutic agent can be explored. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in cancer research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The amino and bromophenyl groups may facilitate binding to active sites, while the thioether and carboxamide groups could participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Overview of Analogs

Key structural analogs identified in the literature include AZ257 and AZ331 (), which share functional motifs but differ in core scaffolds and substituents.

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Notable Features
N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide Dihydropyrimidinone 4-Amino, furan-2-carboxamide, thioether-linked 4-bromophenylacetamide Bromine atom enhances lipophilicity; dihydropyrimidinone allows H-bonding
AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Cyanogroup, furyl, thioether-linked 4-bromophenyl, methoxyphenyl carboxamide Dihydropyridine core with electron-withdrawing cyano group; methoxy improves solubility
AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Cyanogroup, furyl, thioether-linked 4-methoxyphenyl, methoxyphenyl carboxamide Methoxy substituent reduces steric bulk; may alter metabolic stability

Key Differences and Implications

Core Structure
  • Target Compound: The dihydropyrimidinone core (6-oxo-1,6-dihydropyrimidin-5-yl) provides a rigid, planar structure with hydrogen-bonding capability via the oxo and amino groups. This contrasts with the 1,4-dihydropyridine core in AZ257/AZ331, which is more flexible and often associated with calcium channel modulation .
Substituent Variations
  • 4-Bromophenyl vs. 4-Methoxyphenyl: The bromine atom in the target compound and AZ257 increases lipophilicity and may enhance membrane permeability or hydrophobic binding.
  • Furan-2-carboxamide vs. Methoxyphenyl Carboxamide :
    • The furan ring in the target compound enables π-π stacking interactions, whereas the methoxyphenyl group in AZ257/AZ331 may engage in dipole-dipole interactions or hydrogen bonding via the methoxy oxygen.
Thioether Linkage

All three compounds feature a thioether bridge , which confers metabolic stability compared to ether or ester linkages. However, the steric environment differs:

  • The target compound’s thioether connects to a pyrimidinone, creating a compact structure.
  • In AZ257/AZ331, the thioether is part of a more extended side chain attached to a dihydropyridine, possibly influencing conformational flexibility .

Research Findings and Limitations

  • Evidence Gaps : The provided evidence lacks pharmacological data (e.g., IC₅₀, bioavailability), limiting functional comparisons. Structural inferences are drawn solely from substituent chemistry.
  • Synthetic Challenges: The dihydropyrimidinone core may pose synthetic hurdles (e.g., regioselective functionalization) compared to dihydropyridines, which are well-established in medicinal chemistry .

Q & A

Q. What are the key considerations for designing a scalable synthesis route for this compound?

The compound’s complex structure, featuring a pyrimidinone core, furan carboxamide, and a 4-bromophenyl thioether group, requires multi-step synthetic planning. Critical steps include:

  • Thioether bond formation : Use nucleophilic substitution between a 2-mercaptopyrimidinone intermediate and a 2-(4-bromophenylamino)-2-oxoethyl halide. Evidence from similar pyrimidine-thioether syntheses suggests optimized yields (65–75%) with DMF as a solvent and K₂CO₃ as a base .
  • Furan carboxamide coupling : Employ peptide coupling agents (e.g., HATU/DIPEA) for amide bond formation between the pyrimidinone amine and furan-2-carboxylic acid.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1^1H and 13^13C spectra for diagnostic peaks:
    • Pyrimidinone C=O at ~170 ppm (carbonyl region).
    • Furan protons as doublets at δ 6.4–7.2 ppm .
  • X-ray crystallography : Resolve the dihydropyrimidinone tautomerism and confirm stereochemistry (e.g., compare with Acta Cryst. data for analogous pyrimidines ).
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₁₅BrN₅O₄S: 492.02; observed: 492.03) .

Q. What analytical methods are recommended for detecting process-related impurities?

Control impurities (e.g., unreacted intermediates, oxidation byproducts) via:

  • HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to resolve impurities at 254 nm. Pharmacopeial guidelines recommend <0.15% for any single impurity .
  • LC-MS : Identify sulfur-containing byproducts (e.g., sulfoxide derivatives) using positive ion mode .

Q. How to assess the compound’s preliminary biological activity?

  • Enzyme inhibition assays : Target kinases or proteases structurally related to the pyrimidinone scaffold. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ calculations .
  • Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare with control compounds (e.g., 5-FU) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

Contradictions often arise from unaccounted variables (e.g., tautomerism, solvent effects). Mitigate via:

  • Computational modeling : Perform DFT calculations to predict tautomer stability (e.g., dihydropyrimidinone vs. pyrimidinone forms) .
  • Crystallographic validation : Compare experimental XRD data with computational predictions .
  • Statistical Design of Experiments (DoE) : Use fractional factorial designs to isolate variables affecting bioactivity (e.g., substituent electronegativity vs. logP) .

Q. What strategies improve metabolic stability of the furan-carboxamide moiety?

The furan ring is prone to oxidative degradation. Solutions include:

  • Isosteric replacement : Substitute furan with thiophene or pyridine to reduce CYP450-mediated oxidation .
  • Deuterium labeling : Introduce deuterium at metabolically vulnerable positions (e.g., C-5 of furan) to slow degradation .
  • Prodrug design : Mask the carboxamide as an ester to enhance plasma stability .

Q. How to optimize crystal form for enhanced solubility and stability?

  • Polymorph screening : Use solvent-drop grinding with 20 solvents (e.g., ethanol, acetonitrile) to identify stable forms. Monitor via PXRD and DSC .
  • Co-crystallization : Co-form with succinic acid or caffeine to improve aqueous solubility (>2 mg/mL) .

Q. What mechanistic insights can explain inconsistent enzyme inhibition data?

Inconsistencies may stem from allosteric binding or redox interference. Investigate via:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to confirm competitive vs. non-competitive inhibition .
  • Electrochemical profiling : Use cyclic voltammetry to detect redox activity of the thioether group, which may interfere with enzyme assays .

Q. How to design a stability-indicating method for long-term storage studies?

  • Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation products via UPLC-PDA .
  • ICH guidelines : Validate method specificity, accuracy (98–102%), and precision (RSD <2%) for regulatory compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.